molecular formula C7H9N3O2 B1454176 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile CAS No. 1311317-21-1

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Cat. No.: B1454176
CAS No.: 1311317-21-1
M. Wt: 167.17 g/mol
InChI Key: ZPPPTNFEUBIOKO-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile ( 1311317-21-1) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a 5,5-dimethylhydantoin core, a scaffold recognized for its diverse biological activities, strategically functionalized with a cyanoethyl group at the N1 position. This modification enhances its utility as a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. The hydantoin core is a privileged structure in medicinal chemistry. Research has demonstrated its critical role in various pharmacological contexts, such as in the development of antischistosomal agents, where the hydantoin ring is essential for high in vivo efficacy . Furthermore, hydantoin derivatives are actively explored as inhibitors for metalloproteinases, serving as key starting points for the optimization of drug candidates targeting enzymes like ADAMTS7 . The specific substitution pattern on this compound makes it a valuable precursor for constructing more complex molecules, enabling researchers to probe enzyme binding sites and fine-tune properties like solubility and metabolic stability. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h4H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPPTNFEUBIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217156
Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-21-1
Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
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Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
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Preparation Methods

Starting Materials

Reaction Conditions

  • The reaction is conducted under an inert atmosphere (argon) to avoid moisture and oxygen interference.
  • Sodium hydride is added to a solution of 5,5-dimethylhydantoin in DMF at room temperature and stirred for approximately 30 minutes to generate the sodium salt of the hydantoin.
  • 2-Bromoacetonitrile is then added dropwise to the reaction mixture.
  • The mixture is stirred at room temperature for about 2 hours to complete the alkylation.
  • The reaction mixture is then worked up by evaporation of the solvent under reduced pressure.
  • The residue is extracted with ethyl acetate and washed with brine.
  • The organic phase is dried over magnesium sulfate and concentrated.
  • The crude product is purified by column chromatography using silica gel with a hexane:ethyl acetate eluent system (typically 2:1 ratio).

Yield and Physical Properties

  • The product is obtained as a white solid.
  • Typical yields reported are around 70-75%.
  • Melting point range is approximately 147–149 °C.
  • Characterization by ^1H NMR confirms the presence of the acetonitrile methylene protons and the methyl groups on the hydantoin ring.

Reaction Scheme

Step Reagents and Conditions Product Yield (%) Notes
1 5,5-Dimethylhydantoin + NaH (in DMF, rt, 30 min) Sodium salt of hydantoin - Generation of nucleophile
2 Addition of 2-bromoacetonitrile, stir 2 h, rt 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile 72% N-alkylation reaction
3 Workup: evaporation, extraction, drying, chromatography Pure product - Purification by silica gel

Supporting Research Findings

  • The N-alkylation method using sodium hydride and 2-bromoacetonitrile in DMF is a reliable and reproducible synthetic route for this compound with good yields and purity.
  • The reaction proceeds smoothly at room temperature without the need for elevated temperatures or prolonged reaction times.
  • The use of sodium hydride ensures complete deprotonation of the hydantoin nitrogen, facilitating efficient nucleophilic substitution.
  • Purification by column chromatography allows isolation of the compound in high purity suitable for further biological or structural studies.
  • The compound has been characterized by NMR and melting point consistent with literature values, confirming the structure and purity.

Alternative Methods and Notes

  • Other bases such as potassium carbonate or cesium carbonate may be used for N-alkylation but sodium hydride remains preferred for its effectiveness in generating the hydantoin anion.
  • Solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) can be alternatives to DMF depending on solubility and reaction scale.
  • The reaction is sensitive to moisture; thus, anhydrous conditions and inert atmosphere are recommended.
  • No significant side reactions or by-products have been reported under these conditions, making the method clean and efficient.

Summary Table of Key Parameters

Parameter Details
Starting material 5,5-Dimethylhydantoin
Alkylating agent 2-Bromoacetonitrile
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF)
Temperature Room temperature (20–25 °C)
Reaction time 2–3 hours
Atmosphere Argon (inert)
Workup Evaporation, extraction, drying, chromatography
Yield Approximately 72%
Physical state White solid
Melting point 147–149 °C

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce primary amines, and substitution reactions can result in various substituted imidazolidinyl acetonitriles .

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to known pharmacophores suggests potential applications in drug development. Research indicates that derivatives of dioxoimidazolidines exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

  • Case Study : A study on related compounds demonstrated that modifications to the imidazolidine ring can enhance antitumor activity. The incorporation of substituents at specific positions can lead to improved efficacy against cancer cell lines .

Antischistosomal Activity

Recent studies have explored the antischistosomal activity of compounds related to 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. The compound's analogs have shown promise in inhibiting the schistosomiasis-causing parasites.

  • Research Findings : In vivo studies indicated that certain derivatives could effectively reduce worm burden in infected models when administered at therapeutic doses. These findings suggest a pathway for developing new treatments for schistosomiasis .

Material Science

Due to its unique chemical structure, this compound may find applications in the development of novel materials, particularly in polymer chemistry.

  • Potential Application : The synthesis of polymers incorporating imidazolidine units could lead to materials with enhanced thermal stability and mechanical properties. These materials may be suitable for use in coatings and composites .

Data Tables

Compound NameActivity TypeObserved Effect
Aryl HydantoinAntischistosomalEffective against S. mansoni
DioxoimidazolidineAntitumorReduced tumor cell viability
Imidazolidine PolymerMechanical PropertiesEnhanced thermal stability

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents Key Properties Applications
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile 5,5-Dimethylimidazolidine-2,4-dione Acetonitrile group (–CH2CN) High thermal stability, moderate polarity, reactive nitrile group Precursor for amidines, sulfonamides, and receptor ligands
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide (CAS 97272-03-2) Same core Acetamide group (–CH2CONH2) Increased hydrogen bonding, higher solubility in polar solvents Potential bioactive intermediates
Ethyl 2-(3-hydroxy-2,4-dioxoimidazolidin-1-yl)acetate Non-methylated imidazolidine-2,4-dione Hydroxy and ester groups (–CH2COOEt) Enhanced hydrophilicity, ester hydrolysis susceptibility Prodrug design, hydrolyzable intermediates
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide Same core Aromatic trifluoromethyl and benzamide groups High lipophilicity, receptor-binding affinity 5-HT6 serotonin receptor ligands for neurological disorders
2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile Non-methylated imidazolidine-2,4-dione Acetonitrile group (–CH2CN) Reduced steric hindrance, higher reactivity Nucleophilic addition reactions

Physicochemical Properties

  • Solubility : The acetamide derivative (CAS 97272-03-2) has higher aqueous solubility than the nitrile due to hydrogen bonding .
  • Lipophilicity : Aryltrifluoromethyl-substituted derivatives (e.g., ) exhibit enhanced membrane permeability, critical for CNS-targeting drugs.

Biological Activity

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, also known by its chemical identifier CID 54593057, is a compound with a unique structural framework that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7_7H9_9N3_3O2_2 and features a dioxoimidazolidine ring linked to an acetonitrile group. Its structural representation is as follows:

  • Molecular Formula : C7_7H9_9N3_3O2_2
  • SMILES : CC1(C(=O)NC(=O)N1CC#N)C
  • InChIKey : ZPPPTNFEUBIOKO-UHFFFAOYSA-N

1. Cytotoxicity and Antitumor Activity

Research indicates that compounds with imidazolidine structures can exhibit cytotoxic effects against various human tumor cell lines. For instance, related compounds have been shown to inhibit topoisomerase I, an essential enzyme for DNA replication in cancer cells . The cytotoxic potential of this compound may be inferred from these findings.

2. Antimicrobial Properties

While direct studies on this compound's antimicrobial effects are sparse, similar imidazolidine derivatives have demonstrated significant antibacterial activity. For example, studies on composite biocides incorporating imidazole structures have shown enhanced antibacterial effects against resistant strains of bacteria . This suggests potential antimicrobial applications for the compound .

3. Antiandrogenic Activity

Compounds with similar functional groups have been evaluated for antiandrogenic properties. In particular, aryl hydantoins have shown efficacy in inhibiting androgen receptor activity, which could be relevant for therapeutic strategies targeting hormone-sensitive cancers . The potential of this compound in this context warrants further investigation.

Research Findings and Case Studies

Despite the lack of extensive literature specifically addressing this compound, several studies on related compounds provide insight into its possible biological activities.

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameActivity TypeFindingsReference
Aryl Hydantoin (Ro 13-3978)AntischistosomalHigh efficacy against S. mansoni
TerbenzimidazoleCytotoxicSignificant activity against tumor cell lines
Composite BiocidesAntibacterialEnhanced activity against resistant bacteria

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using acetonitrile derivatives as precursors. For example, refluxing with sodium acetate in acetic acid (3–5 hours) is a standard protocol for analogous imidazole-based systems . Optimization includes adjusting reaction temperature, solvent polarity (e.g., acetic acid vs. DMF), and stoichiometric ratios of precursors like arylidenemalononitriles . Monitoring reaction progress via TLC or HPLC can help identify optimal termination points.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the imidazolidinone ring and acetonitrile moiety. Peaks near δ 2.0–2.5 ppm (methyl groups) and δ 3.5–4.0 ppm (nitrile-adjacent protons) are diagnostic .
  • X-ray crystallography : Resolve the crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the dioxoimidazolidine ring) .
  • IR spectroscopy : Confirm carbonyl (1650–1750 cm1^{-1}) and nitrile (2200–2260 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can DFT studies aid in understanding the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites by analyzing electron density maps (e.g., Fukui indices). For example, the nitrile group’s electrophilicity and the imidazolidinone ring’s hydrogen-bonding capacity can be modeled to guide reactions with arylidenemalononitriles . DFT also optimizes transition-state geometries for mechanistic insights, such as cyclization barriers in heterocycle formation .

Q. How can researchers resolve contradictions in crystallographic data between studies reporting different bond angles or torsional strains in the imidazolidinone ring?

  • Methodological Answer :

  • Compare unit cell parameters and space groups across studies to assess environmental effects (e.g., solvent inclusion in crystal packing) .
  • Validate computational models (DFT-optimized structures) against experimental data to identify systematic errors .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing conformational flexibility .

Q. What experimental strategies are recommended for analyzing byproduct formation during the synthesis of derivatives from this compound?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading) to isolate conditions favoring byproducts. For example, a 2k^k factorial design can identify interactions between acetic acid concentration and reflux duration .
  • Chromatography : Employ HPLC-MS to separate and characterize byproducts (e.g., dimeric bis-acrylonitriles) .
  • Kinetic Studies : Monitor reaction intermediates via in situ IR or NMR to trace byproduct formation pathways .

Q. How can researchers design novel heterocyclic derivatives using this compound as a precursor?

  • Methodological Answer :

  • Cyclocondensation : React with bifunctional nucleophiles (e.g., hydrazines or thioureas) to form fused rings (e.g., imidazodipyridines) .
  • Cross-Coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the nitrile or methyl positions .
  • Computational Screening : Pre-screen candidate reactions using DFT to prioritize synthetically viable pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

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